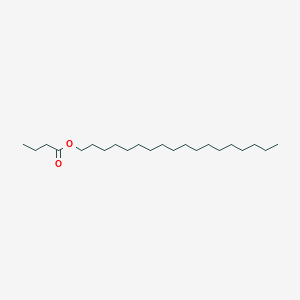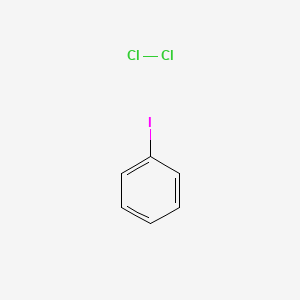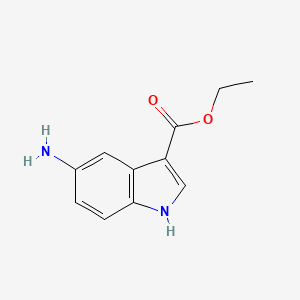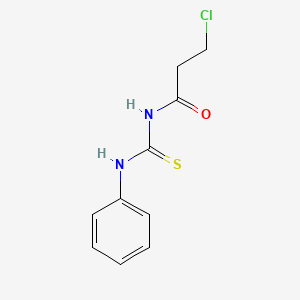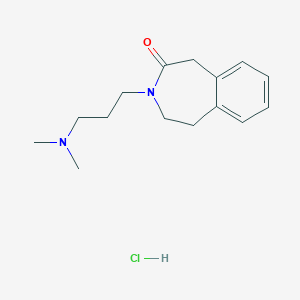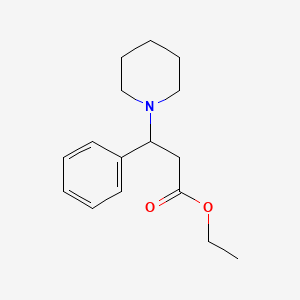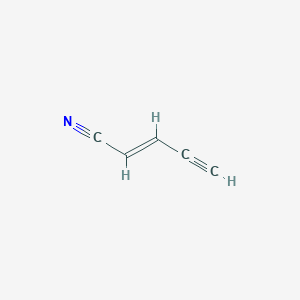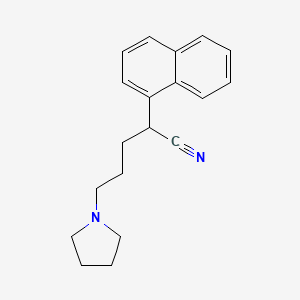
4-Piperidinone, 1,2,3-trimethyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinone, 1,2,3-trimethyl-, trans- is a heterocyclic organic compound with the molecular formula C8H15NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of three methyl groups attached to the piperidinone ring, specifically at the 1, 2, and 3 positions, and it exists in the trans-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1,2,3-trimethyl-, trans- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone in the presence of hydrogen and a platinum catalyst can yield the desired compound . The reaction is typically carried out in a micro fixed-bed reactor at elevated temperatures and pressures to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the continuous-flow synthesis method is often employed to produce 4-Piperidinone, 1,2,3-trimethyl-, trans-. This method offers several advantages, including improved mass transfer, higher reaction rates, and better control over reaction conditions. The use of a micro fixed-bed reactor packed with a platinum catalyst allows for efficient production of the compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinone, 1,2,3-trimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.
Substitution: The methyl groups on the piperidinone ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives with varying degrees of saturation.
Aplicaciones Científicas De Investigación
4-Piperidinone, 1,2,3-trimethyl-, trans- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Piperidinone, 1,2,3-trimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to downstream effects. For example, it may interact with opioid receptors, influencing pain perception and other physiological processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Piperidinone, 1,2,3-trimethyl-, trans- can be compared with other similar compounds, such as:
4-Piperidinone, 1,2,5-trimethyl-: This compound has a similar structure but differs in the position of the methyl groups.
3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine: This compound is an opioid receptor antagonist and has different pharmacological properties compared to 4-Piperidinone, 1,2,3-trimethyl-, trans-.
The uniqueness of 4-Piperidinone, 1,2,3-trimethyl-, trans- lies in its specific substitution pattern and the resulting chemical and biological properties. Its distinct configuration and functional groups make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
18485-98-8 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(2S,3S)-1,2,3-trimethylpiperidin-4-one |
InChI |
InChI=1S/C8H15NO/c1-6-7(2)9(3)5-4-8(6)10/h6-7H,4-5H2,1-3H3/t6-,7-/m0/s1 |
Clave InChI |
QVQFNUCLTKVBBY-BQBZGAKWSA-N |
SMILES isomérico |
C[C@H]1[C@@H](N(CCC1=O)C)C |
SMILES canónico |
CC1C(N(CCC1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)

![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
